molecular formula C18H21FN2O4 B259078 ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE

ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE

Cat. No.: B259078
M. Wt: 348.4 g/mol
InChI Key: KTNXGEUGDNFEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections. The presence of a fluorine atom at the 6th position and a morpholine ring at the 7th position enhances its pharmacological properties, including improved penetration through bacterial cell membranes and increased binding affinity to bacterial enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps:

    Formation of the Quinolone Core: The quinolone core is synthesized through a condensation reaction between an appropriate aniline derivative and a β-keto ester.

    Fluorination: Introduction of the fluorine atom at the 6th position is achieved using a fluorinating agent such as Selectfluor.

    Morpholine Substitution: The morpholine ring is introduced at the 7th position through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antibacterial properties and mechanisms of resistance.

    Medicine: Investigated for its potential in treating bacterial infections, especially those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

The antibacterial activity of ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the morpholine ring enhances its solubility and bioavailability, making it more effective in certain clinical settings .

Properties

Molecular Formula

C18H21FN2O4

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C18H21FN2O4/c1-3-20-11-13(18(23)25-4-2)17(22)12-9-14(19)16(10-15(12)20)21-5-7-24-8-6-21/h9-11H,3-8H2,1-2H3

InChI Key

KTNXGEUGDNFEAV-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)OCC

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)OCC

Origin of Product

United States

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